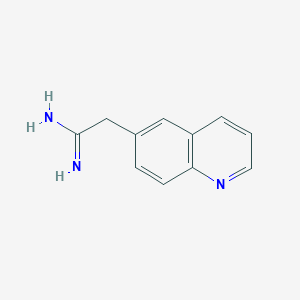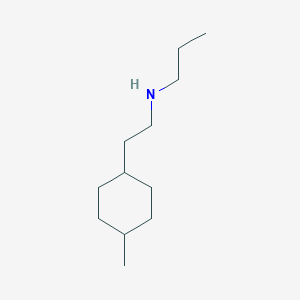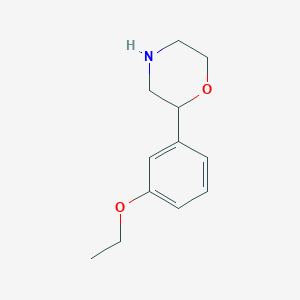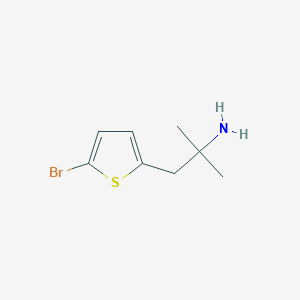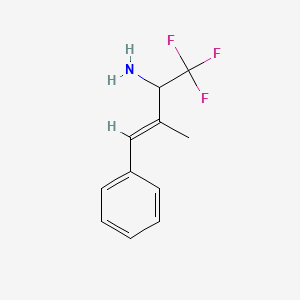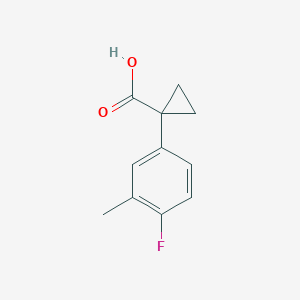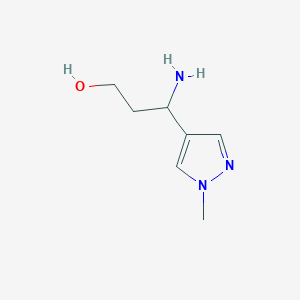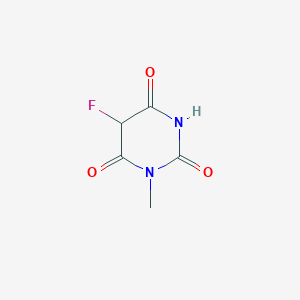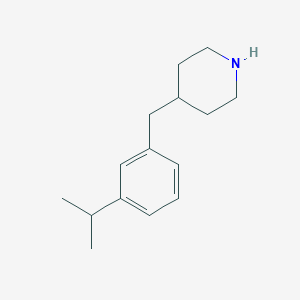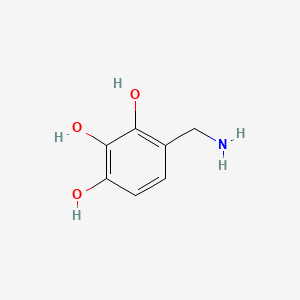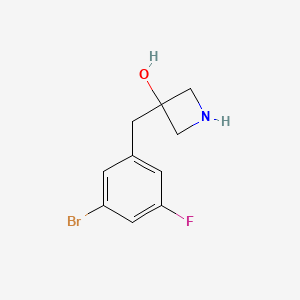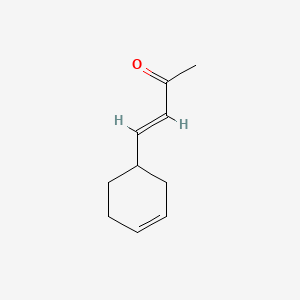
3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is an organic compound with the molecular formula C10H14O. It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- typically involves the aldol condensation reaction. This reaction is carried out by reacting cyclohexanone with crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 25-30°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- follows a similar synthetic route but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound using hydrogen gas in the presence of a palladium catalyst results in the formation of saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions where the enone group is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Corresponding substituted enones.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: Another enone with similar structural features but different functional groups.
Uniqueness
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
2817-96-1 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(E)-4-cyclohex-3-en-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3/b8-7+ |
Clave InChI |
LFDNNILGCLEANA-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)/C=C/C1CCC=CC1 |
SMILES canónico |
CC(=O)C=CC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




